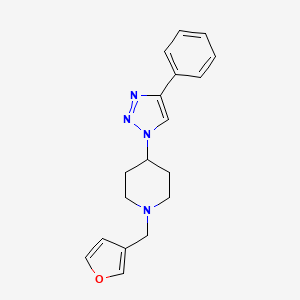
N-(1-methyl-2-phenylethyl)-2-oxo-3-piperidinecarboxamide
Descripción general
Descripción
N-(1-methyl-2-phenylethyl)-2-oxo-3-piperidinecarboxamide, also known as NMS-873, is a small molecule inhibitor of the AAA+ ATPase p97. It has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
N-(1-methyl-2-phenylethyl)-2-oxo-3-piperidinecarboxamide works by inhibiting the activity of p97, an ATPase enzyme that plays a critical role in protein degradation pathways. By blocking p97 activity, this compound disrupts the normal functioning of these pathways, leading to the accumulation of misfolded proteins and ultimately causing cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have potential therapeutic applications in the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's. It has been shown to reduce the accumulation of misfolded proteins in cell models of these diseases, suggesting that it may be able to slow or even reverse disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-methyl-2-phenylethyl)-2-oxo-3-piperidinecarboxamide is its specificity for p97, which reduces the likelihood of off-target effects. However, its efficacy may be limited by the development of resistance in cancer cells over time. Additionally, its high potency may make it difficult to use in vivo, as it may cause toxicity in healthy cells.
Direcciones Futuras
There are several potential future directions for research on N-(1-methyl-2-phenylethyl)-2-oxo-3-piperidinecarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapy drugs to enhance their effectiveness. Additionally, further research is needed to explore the potential therapeutic applications of this compound in protein misfolding diseases. Finally, the development of more potent and selective p97 inhibitors may help to overcome some of the limitations of this compound and further enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
N-(1-methyl-2-phenylethyl)-2-oxo-3-piperidinecarboxamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to enhance the effectiveness of other chemotherapy drugs.
Propiedades
IUPAC Name |
2-oxo-N-(1-phenylpropan-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(10-12-6-3-2-4-7-12)17-15(19)13-8-5-9-16-14(13)18/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEIJZKCDDUPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2CCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine](/img/structure/B3968002.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![10-(1-methylethylidene)-4-(4-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968019.png)
![2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968023.png)


![4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968042.png)
![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B3968058.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968064.png)

![6-[(dibenzo[b,d]furan-3-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3968075.png)

![3-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole oxalate](/img/structure/B3968096.png)